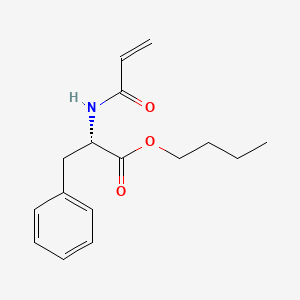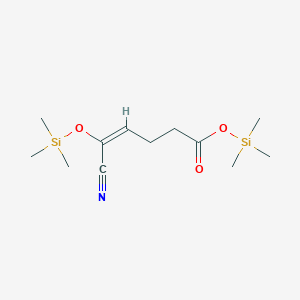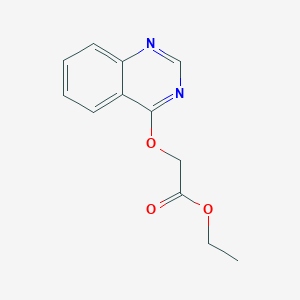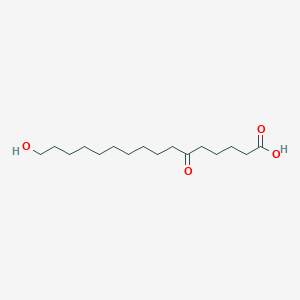
Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is a chemical compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Acetate Formation: The acetate moiety is introduced through esterification reactions involving acetic acid or its derivatives.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.
4-Chlorophenyl Substituted Compounds: Other compounds with a 4-chlorophenyl group, such as 4-chlorophenylacetic acid, exhibit similar chemical properties.
Uniqueness: Sodium 2-(2-(4-chlorophenyl)pyrrolidin-1-yl)acetate is unique due to its specific combination of a pyrrolidine ring, 4-chlorophenyl group, and acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
IUPAC Name |
sodium;2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.Na/c13-10-5-3-9(4-6-10)11-2-1-7-14(11)8-12(15)16;/h3-6,11H,1-2,7-8H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSNXYFCKHBNF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)[O-])C2=CC=C(C=C2)Cl.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-methylprop-2-enoylamino)acetate](/img/structure/B8046441.png)
![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (2S)-2-(prop-2-enoylamino)propanoate](/img/structure/B8046442.png)


![Methyl 3-[4-[[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]oxy]phenoxy]-2-methylpropanoate](/img/structure/B8046469.png)
![1-[4-(1,3-Benzothiazol-2-yldisulfanyl)piperazin-1-yl]propan-2-ol](/img/structure/B8046476.png)






